Rotenone Is a More Potent Complex I Inhibitor Than Its Closest Rotenoid Analog Deguelin in Bovine Heart Submitochondrial Particles
In a direct head-to-head comparison using bovine heart submitochondrial particles (SMP) with the physiological ubiquinone-1 substrate, rotenone inhibited Complex I with an IC₅₀ of 18.2 ± 6.7 nM, compared to 23.1 ± 1.5 nM for deguelin, representing a 1.27-fold greater potency [1]. Pyridaben, a synthetic Complex I inhibitor, exhibited an intermediate IC₅₀ of 19.8 ± 2.6 nM in the same assay system [1]. These values position rotenone as the most potent natural rotenoid tested in this standardized preparation.
| Evidence Dimension | Complex I inhibition potency (IC₅₀) in bovine heart submitochondrial particles |
|---|---|
| Target Compound Data | Rotenone IC₅₀ = 18.2 ± 6.7 nM |
| Comparator Or Baseline | Deguelin IC₅₀ = 23.1 ± 1.5 nM; Pyridaben IC₅₀ = 19.8 ± 2.6 nM |
| Quantified Difference | Rotenone is 1.27-fold more potent than deguelin; 1.09-fold more potent than pyridaben |
| Conditions | Bovine heart submitochondrial particles; ubiquinone-1 as substrate; NADH-ubiquinone oxidoreductase assay |
Why This Matters
When maximum Complex I inhibition per unit mass is required—e.g., in mitochondrial toxicity screening or pesticide formulation—rotenone's superior intrinsic potency over deguelin directly reduces the quantity of active ingredient needed.
- [1] Yalamanchili P, Wexler E, Hayes M, et al. Mechanism of uptake and retention of F-18 BMS-747158-02 in cardiomyocytes: a novel PET myocardial imaging agent. Journal of Nuclear Cardiology. 2007;14(6):782-788. doi:10.1016/j.nuclcard.2007.07.009 View Source
